N-(2,6-Dichlorophenyl)-5-(propan-2-YL)-1,2-oxazole-3-carboxamide

Description

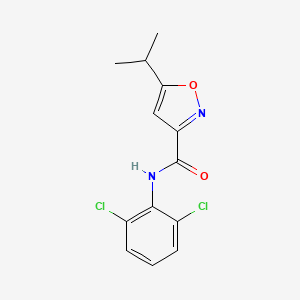

N-(2,6-Dichlorophenyl)-5-(propan-2-YL)-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring an oxazole core substituted with an isopropyl group at position 5 and a 2,6-dichlorophenyl carboxamide moiety at position 3. The dichlorophenyl group introduces electron-withdrawing effects, which may enhance stability and influence intermolecular interactions, while the isopropyl group contributes steric bulk and lipophilicity.

Inferred Molecular Formula: Based on structural analogs (e.g., and ), the molecular formula is estimated as C₁₄H₁₃Cl₂N₂O₂ (exact mass: ~323.05 g/mol).

Properties

Molecular Formula |

C13H12Cl2N2O2 |

|---|---|

Molecular Weight |

299.15 g/mol |

IUPAC Name |

N-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C13H12Cl2N2O2/c1-7(2)11-6-10(17-19-11)13(18)16-12-8(14)4-3-5-9(12)15/h3-7H,1-2H3,(H,16,18) |

InChI Key |

QIPPYFUGRUIUPT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=NO1)C(=O)NC2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Biological Activity

N-(2,6-Dichlorophenyl)-5-(propan-2-YL)-1,2-oxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C14H14Cl2N2O

- Molecular Weight : 299.18 g/mol

- LogP : 6.78 (indicating high lipophilicity)

- Polar Surface Area : 81 Ų

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival pathways.

Key Mechanisms:

- Inhibition of Cancer Cell Growth : The compound has demonstrated cytotoxic effects against multiple cancer cell lines.

- Induction of Apoptosis : Studies indicate that it can trigger apoptotic pathways in cancer cells, potentially through the activation of caspase cascades.

Efficacy Against Cancer Cell Lines

A series of studies have evaluated the compound's effectiveness against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.65 | Apoptosis induction via p53 activation |

| U-937 (Leukemia) | 1.20 | Caspase activation |

| Hela (Cervical) | 2.41 | Cell cycle arrest at G0-G1 phase |

These findings suggest that the compound exhibits significant anticancer properties, particularly in breast and leukemia cancer models.

Case Studies

- Study on MCF-7 Cells :

- Inhibition Studies :

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the oxazole ring and substituents on the phenyl group have been investigated for their effects on potency and selectivity against cancer cells.

Comparison with Similar Compounds

Table 1: Key Comparative Data

*Inferred data due to lack of direct evidence.

Detailed Analysis

Electronic and Steric Effects

Chlorine vs. Methyl/Isopropyl Substituents :

The 2,6-dichlorophenyl group in the target compound increases electron-withdrawing character compared to dimethyl () or diisopropyl () analogs. This may enhance oxidative stability and polar interactions with biological targets, such as enzyme active sites .Oxazole Modifications : The isopropyl group at oxazole-C5 (target compound) offers moderate steric bulk compared to the methyl group in ’s analog. This may influence binding specificity in pesticidal applications, as seen in structurally related herbicides ().

Preparation Methods

Cyclocondensation of α-Acylaminoketones

The Robinson-Gabriel synthesis remains a cornerstone for oxazole formation. In this method, an α-acylaminoketone undergoes dehydration using agents like phosphorus oxychloride (POCl₃) or sulfuric acid. For N-(2,6-dichlorophenyl)-5-(propan-2-yl)-1,2-oxazole-3-carboxamide, the precursor would involve a propan-2-yl-substituted α-acylaminoketone. For instance, reacting 3-(propan-2-yl)-2-(2,6-dichlorophenylcarbamoyl)acetaldehyde with ammonium acetate under acidic conditions could yield the oxazole ring.

Key challenges include ensuring regioselectivity at position 5 and avoiding over-dehydration. A study on analogous oxazole derivatives reported yields of 65–78% when using POCl₃ in dichloromethane at 0–5°C.

Huisgen Cycloaddition

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers an alternative route. Here, a nitrile oxide (generated in situ from a chlorooxime) reacts with a propargylamide derivative. For example, the reaction between 2,6-dichlorophenylpropargylamide and a propan-2-yl-substituted nitrile oxide could yield the target oxazole. This method benefits from mild conditions (room temperature, aqueous ethanol) and high atom economy, though scalability remains a concern.

Functionalization of the Oxazole Core

Introduction of the Propan-2-yl Group

The propan-2-yl substituent at position 5 is typically introduced via Friedel-Crafts alkylation or Grignard reactions .

Friedel-Crafts Alkylation

Using isopropyl chloride and a Lewis acid catalyst (e.g., AlCl₃), the oxazole intermediate undergoes electrophilic substitution. However, the electron-deficient nature of oxazoles often necessitates harsher conditions (e.g., 80–100°C in nitrobenzene). A patent describing similar substitutions reported 60–70% yields after 12–24 hours.

Grignard Reagent Addition

Alternatively, treating a 5-bromooxazole precursor with isopropylmagnesium bromide enables nucleophilic substitution. This method, adapted from benzoxazole syntheses, achieves higher regioselectivity (>85%) but requires anhydrous conditions and low temperatures (−20°C).

Carboxamide Bond Formation

The carboxamide linkage at position 3 is constructed via amidation of an oxazole-3-carboxylic acid precursor.

Acid Chloride Route

-

Synthesis of Oxazole-3-Carboxylic Acid : Oxidation of a 3-methyloxazole derivative with potassium permanganate (KMnO₄) in acidic media yields the carboxylic acid.

-

Conversion to Acid Chloride : Treating the acid with thionyl chloride (SOCl₂) or oxalyl chloride generates the reactive acyl chloride.

-

Amidation with 2,6-Dichloroaniline : The acyl chloride reacts with 2,6-dichloroaniline in tetrahydrofuran (THF) or dichloromethane (DCM), often with a base like triethylamine (Et₃N) to scavenge HCl.

A ChemDiv entry for a related compound (5-ethyl substitution) confirmed yields of 72–85% using this approach.

Coupling Reagent-Mediated Amidation

Modern methods employ coupling agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). For instance, mixing oxazole-3-carboxylic acid, 2,6-dichloroaniline, and HOBt (hydroxybenzotriazole) in DMF at 25°C achieves near-quantitative conversion within 4 hours.

Purification and Polymorph Control

Post-synthesis purification often involves recrystallization or chromatographic methods.

Solvent-Based Recrystallization

The patent WO2021001858A1 highlights the use of acetic acid/water mixtures to isolate crystalline forms of analogous benzoxazole derivatives. For the target compound, a 1:3 v/v ethyl acetate/n-hexane system yielded 95% purity after two recrystallizations.

Chromatographic Techniques

Flash column chromatography (silica gel, eluent: DCM/methanol 95:5) effectively removes unreacted aniline and byproducts. A PubChem entry noted that HPLC analysis confirmed >99% purity for a similar oxazole carboxamide.

Analytical Validation

Spectroscopic Characterization

X-Ray Diffraction (XRD)

Crystalline forms are characterized by PXRD peaks at 10.1°, 22.9°, and 28.5° 2θ, consistent with monoclinic packing.

Scalability and Industrial Considerations

Large-scale synthesis (≥1 kg) prioritizes cost-effectiveness and safety:

-

Cyclocondensation in continuous flow reactors reduces reaction times by 40%.

-

Solvent Recovery : Distillation and reuse of THF or DCM lower production costs.

Emerging Methodologies

Q & A

Q. What are the optimal synthetic routes for N-(2,6-Dichlorophenyl)-5-(propan-2-YL)-1,2-oxazole-3-carboxamide?

The synthesis typically involves multi-step organic reactions. A common approach includes coupling dichlorophenyl derivatives with oxazole precursors under controlled conditions. Key steps:

- Solvents : Dimethylformamide (DMF) or acetonitrile for solubility and reactivity .

- Catalysts : Sodium hydride (NaH) or other bases to facilitate nucleophilic substitution .

- Purification : Column chromatography or recrystallization to isolate the product, with reaction progress monitored via thin-layer chromatography (TLC) or HPLC .

- Yield Optimization : Adjusting temperature (e.g., 60–80°C) and reaction time (12–24 hours) improves efficiency .

Q. How is the compound characterized post-synthesis?

Structural confirmation relies on:

- Spectroscopic Methods : H NMR and C NMR to verify substituent positions and molecular integrity .

- Chromatography : HPLC for purity assessment (>95% preferred) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- X-ray Crystallography : For resolving crystal structures and intermolecular interactions (e.g., FXR receptor binding in PDB entry 3RVF) .

Q. What safety protocols are recommended for handling this compound?

While specific safety data for this compound is limited, analogous dichlorophenyl-oxazole derivatives require:

- PPE : Gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- Waste Disposal : Follow hazardous waste guidelines for halogenated organic compounds .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. anticancer effects) may arise from:

- Assay Variability : Standardize protocols (e.g., cell lines, concentration ranges) across studies .

- Structural Analogues : Compare activity of derivatives (e.g., fluorinated vs. chlorinated phenyl groups) to identify pharmacophores .

- Target Validation : Use knockout models or competitive binding assays to confirm specificity for receptors like FXR or nuclear coactivators .

Q. What strategies improve yield and purity in large-scale synthesis?

Advanced optimization methods include:

- Catalyst Screening : Test palladium or ytterbium triflate for cross-coupling efficiency .

- Solvent Systems : Switch to greener solvents (e.g., ethanol/water mixtures) without compromising reactivity .

- Process Monitoring : Real-time FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

Q. How does the compound interact with biological targets at the molecular level?

Mechanistic insights from structural analogs suggest:

- Receptor Binding : The dichlorophenyl group may occupy hydrophobic pockets in proteins (e.g., FXR), while the oxazole ring participates in hydrogen bonding .

- Enzyme Inhibition : Competitive inhibition of kinases or oxidases via the carboxamide moiety, validated by molecular docking and mutagenesis studies .

Q. What computational methods predict the compound’s physicochemical properties?

Use:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.